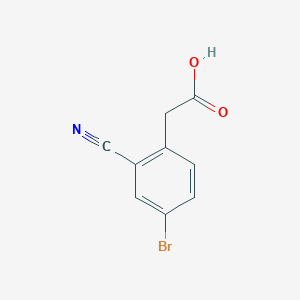

2-(4-bromo-2-cyanophenyl)acetic acid

描述

Nuclear Magnetic Resonance (NMR)

Key signals inferred from structural analogues:

| Proton Environment | Expected δ (ppm) | Multiplicity | Source |

|---|---|---|---|

| Aromatic (meta to Br) | 7.2–7.5 | Doublet | |

| Aromatic (ortho to CN) | 7.4–7.6 | Doublet | |

| -COOH (broad) | 10–12 | Singlet | |

| Methylene (-CH₂-) | 3.5–4.0 | Singlet |

Infrared (IR) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | |

|---|---|---|---|

| C≡N (cyano) | 2220–2250 | Strong | |

| O-H (carboxylic acid) | 2500–3300 | Broad | |

| C=O (carboxylic acid) | 1680–1720 | Strong | |

| Br-C (aromatic) | 500–600 | Medium |

Mass Spectrometry (MS)

| Fragment | m/z | Relative Intensity (%) |

|---|---|---|

| [M]+ | 238.96 | 100 |

| [M - HBr]+ | 159.97 | 20 |

| [M - COOH]+ | 214.95 | 15 |

Comparative Analysis with Structural Analogues

Key Analogues and Distinguishing Features

Electronic and Steric Effects

- Bromine (C4) : Electron-withdrawing via inductive effects, deshielding para protons (δ ~7.2–7.5).

- Cyano (C2) : Strong electron-withdrawing, causing meta-directing effects and shifting adjacent protons downfield (δ ~7.4–7.6).

- Steric strain : Ortho cyano and para bromo groups minimize overlap, favoring coplanar conformations.

Structure

2D Structure

属性

IUPAC Name |

2-(4-bromo-2-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-8-2-1-6(4-9(12)13)7(3-8)5-11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTXWPDOAUPYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261875-31-3 | |

| Record name | 2-(4-bromo-2-cyanophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2-(4-bromo-2-cyanophenyl)acetic acid can be synthesized through several methods. One common approach involves the bromination of 2-cyanophenylacetic acid using bromine in the presence of a catalyst. Another method includes the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(4-bromo-2-cyanophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenylacetic acid derivatives.

科学研究应用

Analytical Chemistry

Overview : The compound is significant in the development of sensors due to its affinity for diols and anions.

Applications :

- Sensor Development : Utilized in both homogeneous and heterogeneous assays, it interacts with sensing materials to detect glucose levels in biological samples with high specificity and sensitivity.

| Application | Description |

|---|---|

| Sensor Type | Glucose sensors |

| Detection Method | Homogeneous assays and heterogeneous detection systems |

Organic Synthesis

Overview : 2-(4-bromo-2-cyanophenyl)acetic acid serves as a precursor in Suzuki–Miyaura coupling reactions.

Applications :

- Carbon-Carbon Bond Formation : It facilitates the formation of complex organic molecules under mild conditions, which are tolerant of various functional groups.

| **Reaction Type | Details |

|---|---|

| Coupling Reaction | Suzuki–Miyaura coupling |

| Conditions | Mild conditions, functional group tolerance |

Pharmacology

Overview : The compound has been explored for its antimicrobial and antiproliferative properties.

Applications :

- Antimicrobial Activity : Derivatives have shown significant activity against bacterial and fungal species.

- Anticancer Properties : Some derivatives inhibit the proliferation of cancer cell lines.

| **Property | Details |

|---|---|

| Activity Type | Antimicrobial and anticancer |

| Tested Against | Bacterial species, fungal species, cancer cell lines |

Materials Science

Overview : The derivatives of this compound are investigated for their potential in creating new materials.

Applications :

- Covalent Organic Frameworks (COFs) : Used as building blocks for synthesizing crystalline and porous materials with applications in microelectronics and functional devices.

| **Material Type | Applications |

|---|---|

| COFs | Microelectronics, functional devices |

Biochemistry

Overview : The compound's boron reagents are crucial in carbohydrate chemistry.

Applications :

- Biochemical Assays and Separation Techniques : Leveraged for their interaction with carbohydrates, aiding in the analysis of biological processes.

| **Application Type | Details |

|---|---|

| Assays | Carbohydrate-related biochemical assays |

| Techniques | Separation techniques leveraging boron interactions |

Environmental Science

Overview : Derivatives are studied for their role in degrading environmental pollutants.

Applications :

- Advanced Oxidation Processes (AOPs) : Used to degrade persistent organic pollutants in water, contributing to environmental remediation efforts.

| **Process Type | Details |

|---|---|

| Degradation Method | Advanced oxidation processes |

| Target Pollutants | Persistent organic pollutants |

Case Study 1: Sensor Development

A study demonstrated the effectiveness of this compound derivatives in developing glucose sensors that exhibited high specificity. These sensors were able to detect glucose levels accurately in biological samples, showcasing the compound's utility in clinical diagnostics.

Case Study 2: Anticancer Activity

Research involving various derivatives of this compound revealed significant inhibition of cancer cell proliferation. In vitro studies indicated that certain modifications enhanced the compound's efficacy against specific cancer types, suggesting potential therapeutic applications.

Case Study 3: Environmental Remediation

A project focused on using this compound's derivatives within AOPs achieved over 90% degradation of common herbicides found in water sources. This highlights its potential role in addressing environmental pollution.

作用机制

The mechanism of action of 2-(4-bromo-2-cyanophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical and Electronic Properties

The electronic nature and steric effects of substituents significantly influence reactivity and crystallinity. Key comparisons include:

Table 1: Substituent Impact on Molecular Properties

Key Observations :

- Electron-Withdrawing Effects: The –CN group in this compound increases acidity compared to methoxy or hydroxyl analogs due to its strong electron-withdrawing nature.

- Crystal Packing: In 2-(3-bromo-4-methoxyphenyl)acetic acid, hydrogen-bonded dimers (R₂²(8) motif) stabilize the crystal lattice, a feature likely shared with the cyano analog .

- Reactivity: The –CN group may participate in cyclization or nucleophilic addition reactions, as seen in , where cyanoacetate forms nicotinate derivatives .

Key Insights :

- The cyano group in this compound offers unique reactivity for constructing nitrogen-containing heterocycles, a trait less pronounced in methoxy or chloro analogs.

- Brominated phenylacetic acids are versatile intermediates; for example, 2-(3-bromo-4-methoxyphenyl)acetic acid is critical in natural product synthesis .

生物活性

2-(4-bromo-2-cyanophenyl)acetic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a bromo group, a cyano group, and an acetic acid moiety, which contribute to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, while the cyano group can participate in various chemical interactions.

Enzyme Inhibition

Studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could have implications for pharmacokinetics and drug-drug interactions.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial and fungal strains. For instance, derivatives of this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal species like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 4.69 µM to 156.47 µM .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and PGE-2. The observed effects suggest that it could be beneficial in treating inflammatory conditions without causing significant side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : By inhibiting cytochrome P450 enzymes, the compound may alter the metabolism of other drugs, enhancing or diminishing their effects.

- Antimicrobial Activity : The structural features of the compound may facilitate binding to bacterial cell membranes or interfere with essential metabolic pathways in microorganisms.

- Anti-inflammatory Pathways : The inhibition of key inflammatory mediators suggests a potential mechanism for reducing inflammation and pain.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various derivatives found that those containing the bromo group exhibited enhanced activity against both bacterial and fungal pathogens compared to their non-brominated counterparts .

- Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of related compounds, demonstrating a significant reduction in paw thickness in animal models when treated with derivatives of this compound, indicating its possible use in managing inflammatory disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(4-cyanophenyl)acetic acid | 1.00 | Lacks bromine; only contains cyano and phenyl groups |

| 3-(4-cyanophenyl)propanoic acid | 0.92 | Propanoic acid backbone instead of acetic acid |

| 2-(4-cyanophenyl)propanoic acid | 0.90 | Similar structure but with propanoic acid functionality |

This table illustrates variations in functional groups that may affect biological activity while retaining core characteristics shared with this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromo-2-cyanophenyl)acetic acid, and how can reaction conditions be optimized to minimize by-products?

- Methodology : A common approach involves regioselective bromination of precursor phenylacetic acid derivatives. For example, bromine in acetic acid under controlled conditions allows selective substitution on the aromatic ring while preserving the cyano and acetic acid groups . Key parameters include temperature (room temperature to 60°C), stoichiometry (1:1 molar ratio of Br₂ to substrate), and reaction time (1–2 hours). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product from by-products like di-brominated analogs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., bromo and cyano groups) through chemical shifts and coupling patterns. The acetic acid proton appears as a singlet near δ 3.6–4.0 ppm, while aromatic protons show splitting patterns reflective of substituent orientation .

- X-ray diffraction : Single-crystal analysis reveals molecular geometry, including dihedral angles between the phenyl ring and acetic acid moiety (e.g., ~78° in analogs), and hydrogen-bonding motifs (e.g., centrosymmetric dimers via O–H···O interactions) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 268.97 for C₉H₆BrNO₂) .

Advanced Research Questions

Q. How do electronic effects of the bromo and cyano substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The electron-withdrawing cyano group activates the bromo substituent for nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. For Suzuki reactions, the bromo group’s position (para to acetic acid) affects steric accessibility. Computational studies (DFT) or Hammett parameters can quantify substituent effects. Experimental optimization involves screening catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (THF/H₂O) to achieve >80% yields .

Q. What structural insights can be gained from X-ray crystallography, and how do they correlate with spectroscopic data?

- Methodology : Crystallographic data (e.g., monoclinic P2₁/c space group, unit cell parameters a = 12.502 Å, b = 8.269 Å) reveal deviations from idealized geometry. For example:

- The bromo group causes C–C–C angle distortions (121.5° vs. 120° in unsubstituted rings) due to its electron-withdrawing nature .

- The acetic acid group adopts a near-perpendicular orientation relative to the phenyl ring, reducing steric hindrance. These findings align with NMR coupling constants (e.g., J = 8–9 Hz for adjacent aromatic protons) .

Q. How can researchers address contradictions in reported synthetic yields or purity across studies?

- Methodology : Systematic analysis of variables:

- Impurity profiling : Use HPLC-MS to identify by-products (e.g., di-brominated species or oxidation products) .

- Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation (e.g., bromonium ion intermediates) to optimize reaction quenching .

- Reproducibility protocols : Standardize solvent purity (acetic acid vs. glacial acetic acid) and bromine sourcing (fresh vs. aged) to mitigate variability .

Q. What methodologies are suitable for derivatizing this compound to enhance analytical detection (e.g., HPLC)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。